molecular formula C5H13ClN2O2S B1523757 Piperidine-4-sulfonamide hydrochloride CAS No. 1251923-46-2

Piperidine-4-sulfonamide hydrochloride

Cat. No. B1523757
CAS RN: 1251923-46-2
M. Wt: 200.69 g/mol
InChI Key: XXHJMPYOEJQTPX-UHFFFAOYSA-N
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Description

Piperidine-4-sulfonamide hydrochloride is a chemical compound with the CAS Number: 1251923-46-2 . Its molecular weight is 200.69 and its molecular formula is C5H13ClN2O2S . The IUPAC name for this compound is 4-piperidinesulfonamide hydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives has been reported via a multicomponent reaction involving one molecule of β-ketoester, two molecules of aldehyde, and two molecules of substituted aniline in the presence of various catalysts . Another method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .


Molecular Structure Analysis

The InChI code for Piperidine-4-sulfonamide hydrochloride is 1S/C5H12N2O2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H2,6,8,9);1H . This indicates the connectivity and hydrogen count of its atoms.

Scientific Research Applications

Cancer Therapy

Piperidine derivatives, including Piperidine-4-sulfonamide hydrochloride, have been studied for their potential in cancer therapy. They are known to act on various signaling pathways that are crucial for cancer cell survival and proliferation. For instance, they can inhibit cell migration and contribute to cell cycle arrest, which is vital in controlling the spread of cancer cells .

Alzheimer’s Disease Therapy

In the context of neurodegenerative diseases like Alzheimer’s, piperidine derivatives are valuable due to their role as acetylcholinesterase inhibitors. They help in increasing the levels of acetylcholine, a neurotransmitter that is typically decreased in Alzheimer’s patients, thereby improving cognitive functions .

Antibiotic Applications

Piperidine-4-sulfonamide hydrochloride has shown promise in antibiotic applications. Its structure allows for the synthesis of compounds that can act against resistant strains of bacteria, offering a potential pathway for the development of new antibiotics .

Analgesic Applications

The analgesic properties of piperidine derivatives make them candidates for pain relief medication. They can be designed to target specific pathways in the body to alleviate pain without the side effects associated with traditional analgesics .

Antipsychotic Treatments

Piperidine-based compounds have been explored for their antipsychotic effects. They can serve as multi-receptor ligands, providing a polypharmacological approach to treat conditions like schizophrenia .

Antioxidant Properties

Piperidine derivatives exhibit antioxidant properties, which are crucial in combating oxidative stress—a factor in many chronic diseases. They can scavenge free radicals, thereby protecting cells from damage .

Antiviral Treatments

The antiviral potential of piperidine derivatives, including Piperidine-4-sulfonamide hydrochloride, is significant. They have been synthesized to develop drugs against a range of viruses, including SARS-CoV-2 and HIV .

Anti-inflammatory Treatments

Piperidine compounds have been identified to possess anti-inflammatory properties, which are beneficial in the treatment of chronic inflammatory diseases. They can modulate inflammatory pathways, reducing inflammation and associated symptoms .

Safety and Hazards

Piperidine-4-sulfonamide hydrochloride is associated with certain hazards. The safety information includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound .

Future Directions

Piperidine derivatives, including Piperidine-4-sulfonamide hydrochloride, have significant potential in the field of drug discovery . They have been found to exhibit various pharmacological activities and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidine-4-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h5,7H,1-4H2,(H2,6,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHJMPYOEJQTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251923-46-2
Record name piperidine-4-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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